molecular formula C7H11Cl2FN2 B2383787 (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride CAS No. 1391462-15-9

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B2383787
CAS No.: 1391462-15-9
M. Wt: 213.08
InChI Key: ZVSCQEPBLFCSKQ-XRIGFGBMSA-N
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Description

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride is a fluorinated organic compound with significant applications in various scientific fields. This compound is known for its unique reactivity and selectivity, making it a valuable asset in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the reaction of (S)-1-(3-Fluoropyridin-2-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various fluorinated derivatives and amine compounds, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride
  • (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

Uniqueness

(S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride stands out due to its specific fluorine substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

(1S)-1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCQEPBLFCSKQ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391462-15-9
Record name (1S)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
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